

Synthesis of N-(3-ethynylphenyl)acetamide from 3-aminoacetophenone: A Technical Guide

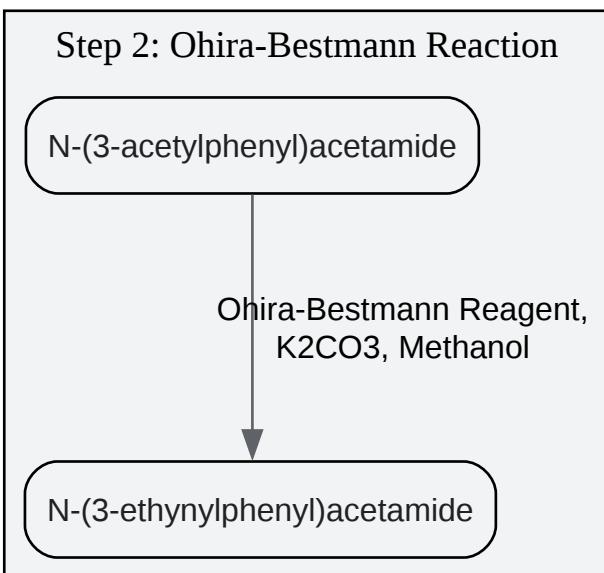
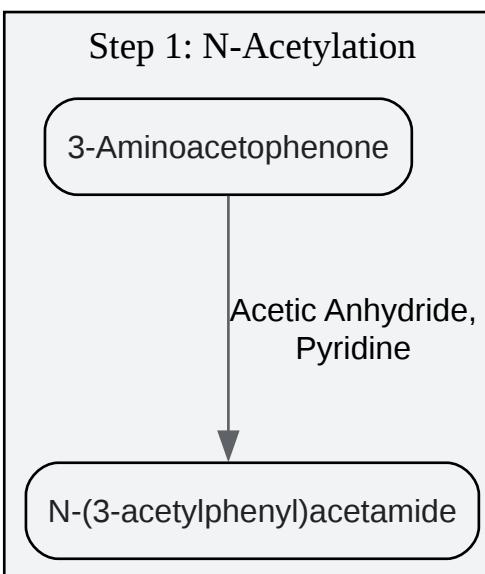
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(3-ethynylphenyl)acetamide

Cat. No.: B1301552

[Get Quote](#)



Prepared by Gemini

This technical guide provides a comprehensive overview of the synthetic route for producing **N-(3-ethynylphenyl)acetamide**, a valuable building block in pharmaceutical and materials science research, starting from the readily available 3-aminoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

The synthesis is a two-step process commencing with the N-acetylation of 3-aminoacetophenone to yield the intermediate, *N*-(3-acetylphenyl)acetamide. Subsequently, the acetyl group of this intermediate is converted to a terminal alkyne through the Ohira-Bestmann modification of the Seydel-Gilbert homologation, a mild and efficient method for this transformation.^{[1][2][3]}

Overall Reaction Scheme

The synthetic pathway from 3-aminoacetophenone to **N-(3-ethynylphenyl)acetamide** is illustrated below.

[Click to download full resolution via product page](#)

Overall synthesis of **N-(3-ethynylphenyl)acetamide**.

Step 1: Synthesis of **N-(3-acetylphenyl)acetamide**

The initial step involves the protection of the amino group of 3-aminoacetophenone via acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.

Experimental Protocol

A detailed procedure for the N-acetylation of 3-aminoacetophenone is provided below. This protocol is adapted from a similar synthesis of p-acetamidoacetophenone.[\[4\]](#)

Materials:

- 3-aminoacetophenone
- Pyridine (dried over KOH)
- Acetic anhydride
- Deionized water
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in pyridine under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.
- Collect the solid by vacuum filtration and wash with cold water.

- Dissolve the crude product in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)acetamide.

Quantitative Data

Parameter	Value
Reactants	
3-Aminoacetophenone	1.0 eq
Acetic Anhydride	1.1 - 1.5 eq
Pyridine	Sufficient to dissolve starting material
Reaction Conditions	
Temperature	0 °C to room temperature
Reaction Time	1.5 - 2 hours
Product	
Yield	>90% (typical)
Melting Point	~128-131 °C
Characterization Data	
¹ H NMR (CDCl ₃)	δ (ppm): 7.95 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 2.60 (s, 3H), 2.20 (s, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 198.0, 168.5, 138.0, 137.5, 129.0, 124.0, 123.5, 119.0, 26.5, 24.5
IR (KBr, cm ⁻¹)	~3300 (N-H), 1680 (C=O, ketone), 1660 (C=O, amide)
Mass Spec (EI)	m/z: 177 (M ⁺)

Step 2: Synthesis of N-(3-ethynylphenyl)acetamide

The second step is the conversion of the acetyl group of N-(3-acetylphenyl)acetamide into a terminal alkyne using the Ohira-Bestmann reagent. This method is advantageous due to its mild reaction conditions, which are compatible with the amide functionality.[\[1\]](#)[\[5\]](#)

Experimental Protocol

The following is a general procedure for the Ohira-Bestmann reaction adapted for N-(3-acetylphenyl)acetamide.[\[6\]](#)[\[7\]](#)

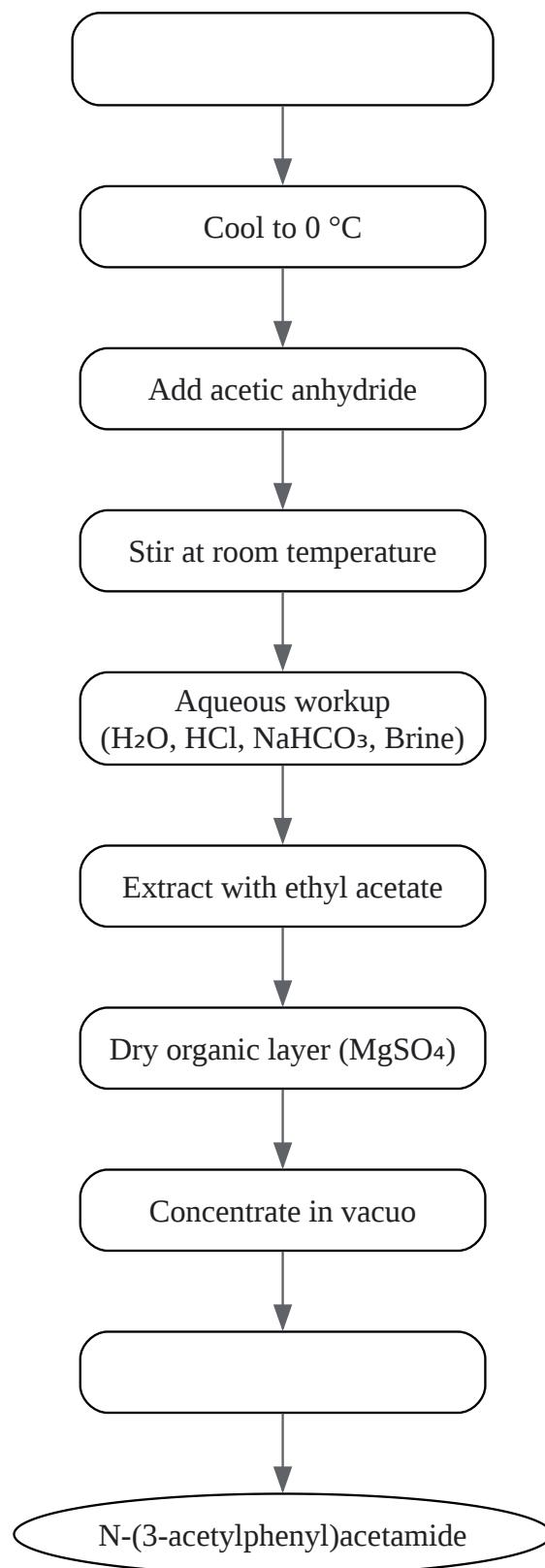
Materials:

- N-(3-acetylphenyl)acetamide
- Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
- Potassium carbonate (anhydrous)
- Methanol (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of N-(3-acetylphenyl)acetamide in anhydrous methanol and anhydrous THF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.
- Stir the suspension at room temperature.

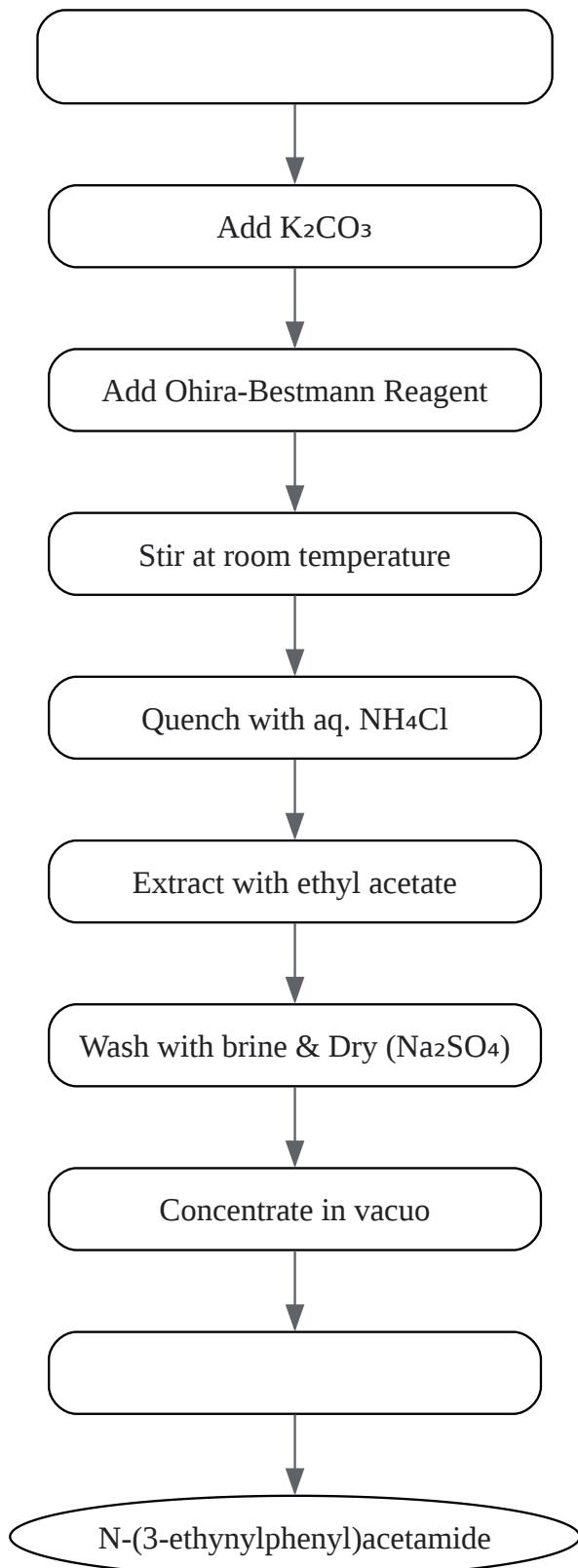
- Add the Ohira-Bestmann reagent to the mixture and continue stirring at room temperature. The reaction is typically complete within a few hours to overnight.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **N-(3-ethynylphenyl)acetamide**.


Quantitative Data

Parameter	Value
Reactants	
N-(3-acetylphenyl)acetamide	1.0 eq
Ohira-Bestmann Reagent	1.2 - 1.5 eq
Potassium Carbonate	2.0 - 3.0 eq
Reaction Conditions	
Solvent	Methanol/THF
Temperature	Room temperature
Reaction Time	4 - 16 hours
Product	
Yield	60-85% (typical)
Physical State	Solid
Characterization Data	
¹ H NMR (CDCl ₃)	δ (ppm): 7.70 (s, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.05 (s, 1H), 2.15 (s, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm): 168.0, 138.5, 129.5, 129.0, 124.0, 123.0, 119.5, 83.0, 77.5, 24.5
IR (KBr, cm ⁻¹)	~3300 (≡C-H), ~3280 (N-H), ~2100 (C≡C), ~1660 (C=O)
Mass Spec (EI)	m/z: 159 (M ⁺)

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and purification processes.


N-Acetylation Workflow

[Click to download full resolution via product page](#)

Workflow for the synthesis of N-(3-acetylphenyl)acetamide.

Ohira-Bestmann Reaction Workflow

[Click to download full resolution via product page](#)

Workflow for the synthesis of **N-(3-ethynylphenyl)acetamide**.

This guide outlines a reliable and efficient two-step synthesis of **N-(3-ethynylphenyl)acetamide** from 3-aminoacetophenone. The described protocols, along with the provided quantitative data and workflows, should serve as a valuable resource for researchers in the field. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Synthesis of N-(3-ethynylphenyl)acetamide from 3-aminoacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301552#synthesis-of-n-3-ethynylphenyl-acetamide-from-3-aminoacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com